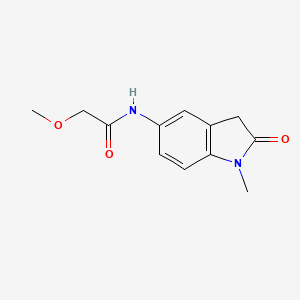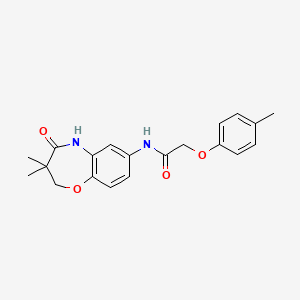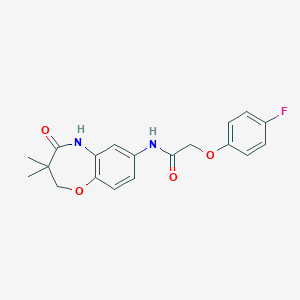![molecular formula C25H19FN2O4 B6491094 N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1358282-54-8](/img/structure/B6491094.png)
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide (EFQC) is a novel synthetic molecule that has recently been studied for its potential applications in the field of scientific research. EFQC is a heterocyclic compound composed of two aromatic rings and a carboxamide group. It has a molecular weight of 358.44 g/mol and a melting point of 136-138°C. EFQC has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tubercular, anti-fungal, and anti-viral effects. In addition, EFQC has been shown to possess a wide range of physiological effects, including effects on the cardiovascular system, the central nervous system, and the immune system.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide, focusing on six unique fields:
Anticancer Research
This compound, due to its quinoline and benzodioxole moieties, shows potential as an anticancer agent. Quinoline derivatives are known for their ability to inhibit various cancer cell lines by interfering with DNA synthesis and promoting apoptosis. The presence of the fluorophenyl group enhances its binding affinity to cancer cell receptors, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Applications
Quinoline derivatives, including this compound, exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The benzodioxole structure contributes to its ability to disrupt bacterial cell walls and inhibit essential enzymes, making it effective in treating infections .
Antiviral Research
The compound’s structure suggests potential antiviral properties, particularly against viruses that rely on DNA or RNA synthesis. The quinoline core can interfere with viral replication processes, while the fluorophenyl group may enhance its specificity and potency against viral targets .
Neuroprotective Agents
Research indicates that quinoline derivatives can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties help protect neural cells from oxidative stress and inflammation .
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is linked to its ability to inhibit key enzymes and cytokines involved in the inflammatory response. The benzodioxole and quinoline structures contribute to reducing inflammation, making it a candidate for treating chronic inflammatory conditions .
Antioxidant Research
The compound’s benzodioxole moiety is known for its antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This makes it valuable in research focused on preventing oxidative damage in various diseases, including cardiovascular and neurodegenerative disorders .
Antimalarial Applications
Quinoline derivatives have a long history of use as antimalarial agents. This compound’s structure suggests it could be effective in inhibiting the growth of Plasmodium species, the parasites responsible for malaria. Its ability to interfere with heme detoxification in the parasite is a key mechanism of action .
Antidepressant Research
The compound’s potential as an antidepressant is based on its ability to modulate neurotransmitter levels in the brain. Quinoline derivatives have been shown to influence serotonin and dopamine pathways, which are critical in mood regulation .
These applications highlight the versatility and potential of N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and therapeutic potential of quinoline derivatives
Propriétés
IUPAC Name |
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c1-2-30-23-13-21(15-3-6-17(26)7-4-15)28-20-9-8-18(12-19(20)23)27-25(29)16-5-10-22-24(11-16)32-14-31-22/h3-13H,2,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZAUOSKLBEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-2H-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-phenylacetamide](/img/structure/B6491014.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6491021.png)
![2-(naphthalen-2-yloxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6491024.png)
![3-(4-fluorophenyl)-6-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491025.png)
![2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6491026.png)
![2-{5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetonitrile](/img/structure/B6491035.png)
![N-(4-acetamidophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide](/img/structure/B6491057.png)
![3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6491061.png)
![methyl 6,7-dimethoxy-4-{[(2-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491072.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate](/img/structure/B6491081.png)



